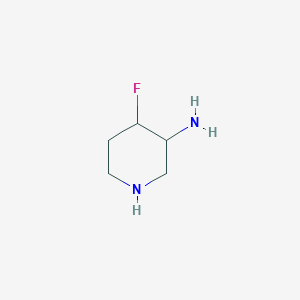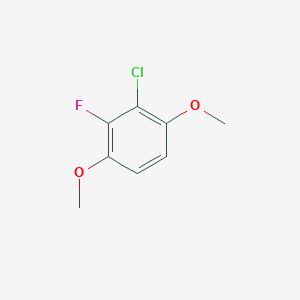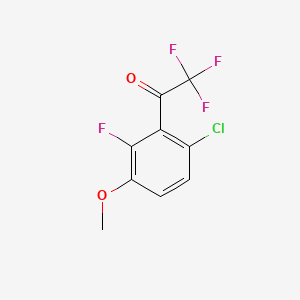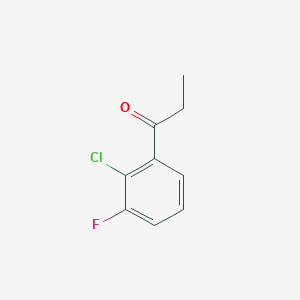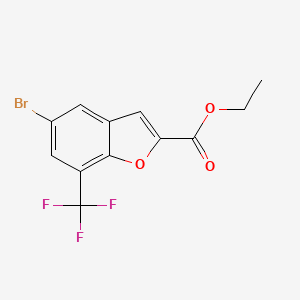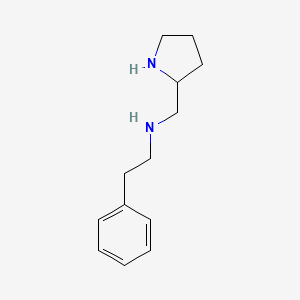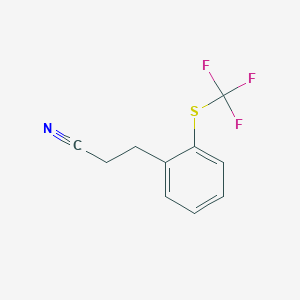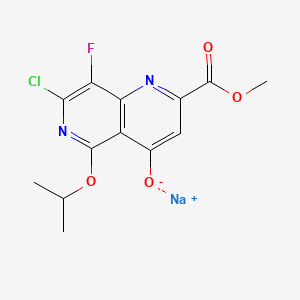
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Naphthyridine Core Formation: The formation of the naphthyridine core can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Chlorination, fluorination, and isopropoxylation are introduced through selective reactions using reagents like thionyl chloride, fluorine gas, and isopropyl alcohol, respectively.
Methoxycarbonylation: The methoxycarbonyl group is introduced using reagents such as dimethyl carbonate under basic conditions.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar solvents like ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown promise in inhibiting enzymes or interacting with specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate: Lacks the sodium ion but has a similar core structure.
7-chloro-8-fluoro-5-isopropoxy-1,6-naphthyridin-4-olate: Lacks the methoxycarbonyl group.
7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-amine: Contains an amine group instead of the sodium salt.
Uniqueness
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity
Propiedades
Fórmula molecular |
C13H11ClFN2NaO4 |
|---|---|
Peso molecular |
336.68 g/mol |
Nombre IUPAC |
sodium;7-chloro-8-fluoro-2-methoxycarbonyl-5-propan-2-yloxy-1,6-naphthyridin-4-olate |
InChI |
InChI=1S/C13H12ClFN2O4.Na/c1-5(2)21-12-8-7(18)4-6(13(19)20-3)16-10(8)9(15)11(14)17-12;/h4-5H,1-3H3,(H,16,18);/q;+1/p-1 |
Clave InChI |
MZITZOKYTGAUBK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=NC(=C(C2=C1C(=CC(=N2)C(=O)OC)[O-])F)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


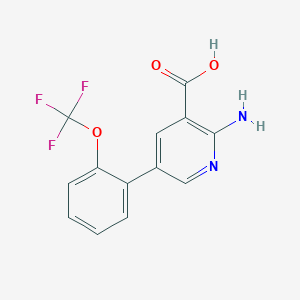
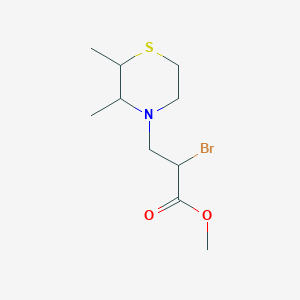
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
